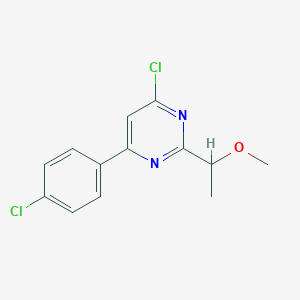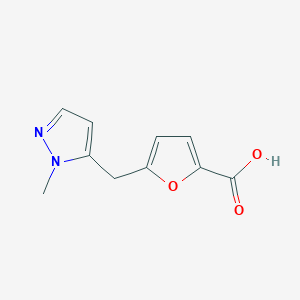![molecular formula C6H4BrIN4 B15057096 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine CAS No. 1427502-20-2](/img/structure/B15057096.png)
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the imidazo[1,5-A]pyrazine family, which is known for its diverse biological and chemical properties. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors followed by halogenation. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. The cyclization process is often promoted by reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like toluene or ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and iodine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazo[1,5-A]pyrazines, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-iodoimidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyrazin-8-amine, 1-bromo-3-(2S)-2-pyrrolidinyl-
Uniqueness
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and chemical properties. This dual halogenation is less common in similar compounds, making it a valuable compound for specific chemical and biological studies .
Properties
CAS No. |
1427502-20-2 |
|---|---|
Molecular Formula |
C6H4BrIN4 |
Molecular Weight |
338.93 g/mol |
IUPAC Name |
3-bromo-1-iodoimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-6-11-4(8)3-5(9)10-1-2-12(3)6/h1-2H,(H2,9,10) |
InChI Key |
MITPLXDCNLKKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2Br)I)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B15057037.png)

![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B15057051.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)





